Arabinosyl cytosine palmitate is classified as a nucleoside analog and a fatty acid derivative. It is synthesized from arabinosyl cytosine through esterification with palmitic acid. The compound is primarily investigated for its potential applications in oncology, particularly in the treatment of hematological malignancies.
The synthesis of arabinosyl cytosine palmitate typically involves the following steps:
Arabinosyl cytosine palmitate consists of an arabinose sugar linked to a cytosine base, with a palmitate fatty acid chain attached via an ester bond. The molecular formula can be represented as CHNO, indicating the presence of 22 carbon atoms, 37 hydrogen atoms, three nitrogen atoms, and five oxygen atoms.
Arabinosyl cytosine palmitate can undergo various chemical reactions typical for nucleoside analogs and fatty acid derivatives:
The mechanism of action for arabinosyl cytosine palmitate primarily involves its role as an antimetabolite:
The stability profile indicates that arabinosyl cytosine palmitate should be stored in a dry environment away from moisture to prevent degradation.
Arabinosyl cytosine palmitate has significant potential applications in:
Arabinosyl cytosine palmitate (C₂₅H₄₃N₃O₆; CID 35731) is a lipophilic prodrug derivative of the antineoplastic agent cytarabine (Ara-C). Its molecular architecture comprises two distinct moieties: a hydrophilic arabinosyl cytosine nucleoside linked via an ester bond to palmitic acid (hexadecanoic acid). The esterification occurs at the 5'-position of the arabinose sugar, replacing the hydroxyl group with the palmitoyl chain [1] [5] [9]. This modification preserves the β-configuration of the arabinofuranosyl sugar and the planar pyrimidine ring (4-amino-2-oxopyrimidine) of Ara-C, while the palmitate group introduces a 16-carbon aliphatic tail [9]. The stereochemical integrity at the C1' anomeric center (β-linkage) and the cis-configuration of the 2'- and 3'-hydroxyl groups on the arabinose ring are critical for molecular recognition, even though the prodrug relies on enzymatic cleavage for activation [7].
Table 1: Molecular Characteristics of Arabinosyl Cytosine Palmitate
Property | Value |
---|---|
Molecular Formula | C₂₅H₄₃N₃O₆ |
Monoisotopic Mass | 481.3152 Da |
CAS Registry Number | 31088-06-9 |
InChIKey | SHBAKEKBTCPUFI-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Structurally, arabinosyl cytosine palmitate diverges significantly from its parent compound, cytarabine (C₉H₁₃N₃O₅), primarily through the 5'-O-palmitoylation. This modification confers distinct physicochemical properties:
Table 2: Structural and Functional Comparison with Cytarabine
Characteristic | Arabinosyl Cytosine Palmitate | Cytarabine (Ara-C) |
---|---|---|
Molecular Weight | 481.63 Da | 243.22 Da |
Key Functional Groups | 5'-O-Palmitoyl ester | 5'-OH |
Primary Solubility | Lipophilic | Hydrophilic |
Metabolic Vulnerability | Esterase-dependent hydrolysis | CDA-mediated deamination |
Cellular Uptake | Passive diffusion | hENT-1 transporter |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR are pivotal for confirming the structure and ester bond formation. Key spectral assignments include:
Mass SpectrometryHigh-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 482.3200 (calculated 482.3228 for C₂₅H₄₄N₃O₆). Fragmentation patterns include:
The ester bond governs both the stability and activation of arabinosyl cytosine palmitate. Hydrolysis occurs via two primary pathways:
Thermodynamic studies reveal moderate stability at physiological pH (half-life >24 hours at 37°C), but susceptibility increases in hepatocyte lysates due to esterase abundance. The degradation activation energy (Eₐ) is ~75 kJ/mol, indicating relative stability at ambient temperatures but vulnerability during processing or storage [5]. Degradation byproducts include palmitic acid, cytarabine, and further metabolites like Ara-U (from deaminated cytarabine) [4] [6].
Table 3: Hydrolytic Degradation Products and Conditions
Degradation Pathway | Conditions | Primary Products |
---|---|---|
Enzymatic Hydrolysis | Serum/liver esterases, pH 7.4 | Cytarabine + Palmitic acid |
Alkaline Hydrolysis | pH >8, 37°C | Cytarabine + Palmitate salts |
Acid-Catalyzed Degradation | pH <3, 37°C | Depurinated arabinose derivatives |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7